diethyl 2-(2-methoxybenzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate
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Description
Diethyl 2-(2-methoxybenzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate is a useful research compound. Its molecular formula is C21H24N2O6S and its molecular weight is 432.49. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Properties
Derivative Synthesis : Research has demonstrated the synthesis of novel heterocyclic systems using derivatives of diethyl 2-(2-methoxybenzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate. These include pyrido[4′,3′:4,5]thieno[2,3-d]pyrimidines and related fused 1,2,4-triazolo and 1,3,4-thiadiazolo derivatives, showcasing the compound's utility in constructing complex heterocyclic frameworks (Ahmed, 2002), (Ahmed, 2002).
Crystal Structure Analysis : Studies on the crystal structure of derivatives provide insight into their molecular conformation and intermolecular interactions, which are crucial for understanding their chemical reactivity and potential applications in material science (Armas et al., 2003).
Synthetic Applications : The compound and its derivatives have been used as key intermediates in the synthesis of a variety of complex molecules. This includes the synthesis of alkyl 4-(diethoxymethyl)-3-pyridin-3-ylisoxazole-5-carboxylates, highlighting its versatility as a scaffold for synthesizing highly functionalized molecules (Ruano, Fajardo, & Martín, 2005).
Reaction Pathway Exploration : The reaction mechanisms involving this compound have been explored, contributing to a deeper understanding of its chemical behavior and potential for creating novel chemical reactions (Eynde et al., 2001).
Properties
IUPAC Name |
diethyl 2-[(2-methoxybenzoyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3,6-dicarboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O6S/c1-4-28-20(25)17-14-10-11-23(21(26)29-5-2)12-16(14)30-19(17)22-18(24)13-8-6-7-9-15(13)27-3/h6-9H,4-5,10-12H2,1-3H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBKJHJPZHWCYCI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCN(C2)C(=O)OCC)NC(=O)C3=CC=CC=C3OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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